2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClFN3OS/c1-22-6-8-23(9-7-22)16(13-5-10-25-12-13)11-21-18(24)17-14(19)3-2-4-15(17)20/h2-5,10,12,16H,6-9,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLUUXTVYDBHTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation of Fluorobenzoic Acid
Chlorination of 6-fluorobenzoic acid using sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ as a catalyst yields the 2-chloro derivative. This electrophilic substitution occurs regioselectively at the ortho position relative to the fluorine atom due to its electron-withdrawing effect.
Reaction Conditions
Alternative Pathway: Grignard-Mediated Functionalization
A less common approach involves the Grignard reaction of 2-fluorophenylmagnesium bromide with CO₂, followed by chlorination at the 6-position. While this method offers flexibility, it is less efficient (yield: 65–70%) and requires stringent anhydrous conditions.
Generation of Benzoyl Chloride Intermediate
The carboxylic acid is activated to its acyl chloride form to facilitate amide bond formation.
Procedure
- 2-Chloro-6-fluorobenzoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 3.0 equiv) in DCM under reflux (40°C, 4 h). Excess SOCl₂ is removed via distillation, yielding 2-chloro-6-fluorobenzoyl chloride as a pale-yellow liquid.
- Critical Note : Moisture must be excluded to prevent hydrolysis back to the carboxylic acid.
Synthesis of 2-(4-Methylpiperazin-1-yl)-2-(Thiophen-3-yl)ethylamine
The ethylamine side chain introduces two heterocyclic moieties: 4-methylpiperazine and thiophen-3-yl.
Piperazine Component and Ethylamine Assembly
A Mannich reaction constructs the ethylamine backbone:
- Reactants : 2-(Thiophen-3-yl)acetaldehyde (1.0 equiv), 4-methylpiperazine (1.2 equiv), formaldehyde (1.5 equiv)
- Conditions : Ethanol, RT, 12 h
- Product : 2-(4-Methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine (yield: 70–75%)
Alternative Route : Nucleophilic substitution of 2-bromo-1-(thiophen-3-yl)ethane with 4-methylpiperazine in acetonitrile (80°C, 24 h) achieves comparable yields (68–72%) but requires longer reaction times.
Amide Bond Formation
The final step couples the benzoyl chloride with the ethylamine derivative.
Optimized Protocol
- Reactants : 2-Chloro-6-fluorobenzoyl chloride (1.0 equiv), 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethylamine (1.1 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : 0°C to RT, 6 h
- Yield : 82–88%
Mechanistic Insight : The base scavenges HCl, driving the reaction toward amide formation. THF’s polarity enhances nucleophilicity of the amine.
Purification and Characterization
Purification
- Crude product is purified via silica gel chromatography (eluent: ethyl acetate/methanol 9:1) to remove unreacted amine and byproducts.
- Recrystallization from ethanol/water (1:1) affords white crystalline solid (purity >98%).
Characterization Data
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
- Amine Sensitivity : The ethylamine intermediate is hygroscopic; reactions must be conducted under nitrogen.
- Piperazine Side Reactions : Excess 4-methylpiperazine can lead to dimerization; stoichiometric control is critical.
- Fluorine Stability : Harsh conditions may displace fluorine; mild temperatures (<50°C) are recommended during coupling.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene group may yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
2-(Chloromethyl)-6-Nitro-3-(Thiophen-3-yl)quinazolin-4(3H)-one
This compound () shares the thiophen-3-yl group but replaces the benzamide core with a quinazolinone scaffold. The presence of a nitro group at position 6 and a chloromethyl substituent introduces distinct electronic properties compared to the target compound. Such structural differences may influence solubility and bioavailability, as nitro groups enhance polarity but reduce metabolic stability .
3-Chloro-6-(4-Methylpiperazin-1-yl)-5H-Benzo[c][1,5]benzodiazepine
From , this benzodiazepine derivative incorporates a 4-methylpiperazinyl group but lacks the thiophene and benzamide functionalities. Chlorine substitution at position 3 mirrors the halogenation pattern in the benzamide core, suggesting shared halogen-bonding interactions in target engagement .
Benzamide Derivatives with Halogen and Heterocyclic Substituents
4-Bromo-N-(2-Chloro-6-Fluorophenyl)-5-Fluoro-2-[(2S)-1,1,1-Trifluoropropan-2-yl]oxy]benzamide
This benzamide () features a bromo and dual fluoro substituents on the aromatic ring, along with a trifluoropropyloxy group. Compared to the target compound, the additional fluorine atoms and trifluoromethyl group may enhance lipophilicity and metabolic resistance.
N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-Pyridinecarboxamide
A pesticide-related benzamide () with difluorophenyl and trifluoromethylphenoxy groups demonstrates how halogenation patterns influence bioactivity. The pyridine carboxamide backbone diverges from the target’s benzamide core, likely altering electronic distribution and binding kinetics .
Comparative Analysis of Key Properties
Biological Activity
2-chloro-6-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClFNOS
- Molecular Weight : 381.9 g/mol
- CAS Number : 946271-60-9
| Property | Value |
|---|---|
| Molecular Weight | 381.9 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including halogenation, amination, and coupling reactions to introduce the piperazine and thiophene moieties. The synthetic pathway is crucial for optimizing yield and purity.
Antimicrobial Activity
Recent studies have evaluated the compound's effectiveness against various bacterial strains. Notably, it has shown promising results against Mycobacterium tuberculosis, with IC values indicating significant inhibitory effects. For instance, compounds structurally related to this benzamide have demonstrated IC values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra .
Antitumor Activity
In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC values for these activities are reported in the micromolar range, suggesting a potential role as an anticancer agent .
The mechanism through which this compound exerts its biological effects is believed to involve inhibition of key enzymatic pathways in pathogens and cancer cells. Docking studies have revealed interactions with specific targets, including kinases involved in cell proliferation and survival .
Case Studies
- Anti-Tubercular Activity :
- Cytotoxicity in Cancer Cells :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
